Boc-2,3-DEHYDRO-VAL-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

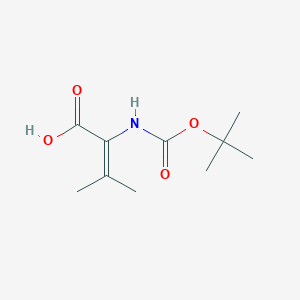

Boc-2,3-DEHYDRO-VAL-OH is a tert-butoxycarbonyl (Boc)-protected derivative of 2,3-dehydrovaline, an α,β-unsaturated amino acid. The Boc group serves as a protective moiety for the amino group during peptide synthesis, enabling controlled deprotection in solid-phase or solution-phase methodologies. The 2,3-dehydro modification introduces a rigid double bond between the β- and γ-carbons of valine, imposing conformational constraints on peptide backbones. This property is exploited in structural studies of peptides and peptidomimetics to stabilize specific secondary structures or probe dynamic interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-2,3-DEHYDRO-VAL-OH typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction conditions are usually mild, with temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-2,3-DEHYDRO-VAL-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the double bond in the dehydrovaline moiety to a single bond, forming saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include oxo derivatives, saturated valine derivatives, and various substituted valine compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Peptide Synthesis

Boc-2,3-dehydro-valine-OH serves as a valuable building block in the synthesis of bioactive peptides. Its incorporation into peptide sequences can enhance stability and bioactivity due to the presence of the dehydro group, which can influence conformational properties and interactions with biological targets. For instance, it has been utilized in the synthesis of cyclic peptides that exhibit improved binding affinity to receptors compared to their linear counterparts.

Case Study: Cyclization of Peptides

A notable application is in the formation of cyclic peptides through lactamization reactions. The dehydro group facilitates this process by providing a favorable geometry for ring closure, leading to peptides with enhanced biological activity and stability against enzymatic degradation.

Drug Development

The compound's structural features make it a candidate for drug design strategies aimed at enhancing pharmacokinetic properties. The introduction of Boc-2,3-dehydro-valine-OH into lead compounds has shown potential for improving selectivity and potency against specific biological targets.

Bioisosterism

In drug design, bioisosterism is employed to modify lead compounds to improve their efficacy. Boc-2,3-dehydro-valine-OH can act as a bioisostere for other amino acids or functional groups in drug candidates, potentially leading to derivatives with better pharmacological profiles. Recent studies have demonstrated that modifications incorporating this compound can result in analogs with reduced toxicity and enhanced therapeutic effects.

Biomaterials

The use of Boc-2,3-dehydro-valine-OH extends into the development of biomaterials, particularly hydrogels for drug delivery applications. Its ability to form stable structures under physiological conditions makes it suitable for creating scaffolds that can encapsulate drugs and release them in a controlled manner.

Case Study: Supramolecular Hydrogels

Research has shown that hydrogels formed from dehydropeptides exhibit favorable rheological properties and biocompatibility. These hydrogels can be engineered to release therapeutic agents over extended periods, addressing challenges related to solubility and bioavailability of certain drugs.

Anticancer Research

The incorporation of Boc-2,3-dehydro-valine-OH into anticancer agents has been investigated due to its potential to enhance cytotoxicity against various cancer cell lines. Studies indicate that peptides containing this compound can induce apoptosis in cancer cells more effectively than traditional chemotherapeutics.

Mechanistic Insights

The mechanisms by which these peptides exert their effects often involve modulation of signaling pathways associated with cell proliferation and survival. For example, compounds derived from Boc-2,3-dehydro-valine-OH have been shown to inhibit key enzymes involved in cancer progression.

Table of Comparative Data

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for cyclic peptides | Enhanced stability and binding affinity |

| Drug Development | Bioisostere for lead compounds | Improved selectivity and reduced toxicity |

| Biomaterials | Component in supramolecular hydrogels | Controlled drug release with high biocompatibility |

| Anticancer Research | Enhancer of cytotoxicity in cancer therapies | Induction of apoptosis in various cancer cell lines |

Mechanism of Action

The mechanism of action of Boc-2,3-DEHYDRO-VAL-OH involves its role as a protecting group for the amino group in valine. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection in multi-step synthesis. The molecular targets and pathways involved include the formation of carbamate intermediates and subsequent cleavage to release the free amino group .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table and discussion highlight key differences between Boc-2,3-DEHYDRO-VAL-OH and structurally related Boc-protected amino acid derivatives.

Table 1: Comparative Properties of Boc-Protected Amino Acid Derivatives

Structural and Functional Differences

- Boc-Tic-OH: Features a tetrahydroisoquinoline (Tic) scaffold, which imposes significant rigidity and stereochemical constraints. This compound is widely used in opioid peptide analogs to enhance receptor selectivity and metabolic stability .

- Boc-β-Phe(2,3-diCl)-OH : Incorporates a β-phenylalanine residue with dichloro substituents, increasing lipophilicity and enabling halogen bonding in drug-receptor interactions. Its higher molecular weight (334.20 vs. ~186) reflects the addition of chlorine atoms and aromatic bulk .

Physicochemical Properties

- Solubility : this compound’s unsaturated backbone may reduce solubility in polar solvents compared to Boc-Tic-OH, which benefits from the heterocyclic ring’s polarity. Boc-β-Phe(2,3-diCl)-OH’s chlorine atoms further decrease aqueous solubility.

- Stability : The double bond in this compound could render it susceptible to oxidation or Michael addition reactions under basic conditions, necessitating inert storage environments. In contrast, Boc-Tic-OH’s stability at -20°C is well-documented .

Biological Activity

Boc-2,3-DEHYDRO-VAL-OH, a derivative of valine, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of the valine residue. The dehydro configuration at positions 2 and 3 contributes to its distinct reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Opioid Receptor Modulation : Research indicates that analogs of this compound exhibit significant binding affinity for opioid receptors. For instance, studies on endomorphin analogs incorporating similar structures have shown that they can act as potent µ-opioid receptor agonists, leading to analgesic effects .

- Inhibition of Enzymatic Activity : Some studies have demonstrated that compounds related to this compound can inhibit matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease progression in conditions like cancer .

- Antiviral Activity : There is evidence suggesting that derivatives of this compound may exhibit antiviral properties by inhibiting viral neuraminidase activity. This inhibition can prevent viral replication and spread .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds:

| Activity | Mechanism | Reference |

|---|---|---|

| Opioid receptor agonism | Binding to µ-opioid receptors | |

| MMP inhibition | Enzymatic blockade | |

| Antiviral activity | Inhibition of neuraminidase |

Case Studies

- Endomorphin Analog Studies : A series of studies involving endomorphin analogs revealed that modifications at the valine position significantly affect receptor binding and agonistic activity. For example, the introduction of dehydro residues led to enhanced selectivity for µ-opioid receptors compared to δ-receptors, indicating a potential for developing targeted analgesics .

- Matrix Metalloproteinase Inhibition : In a study assessing various carboxylate inhibitors for MMPs, this compound derivatives were shown to effectively reduce MMP activity in vitro. This finding suggests potential therapeutic applications in diseases characterized by excessive tissue remodeling such as arthritis or cancer metastasis .

- Antiviral Efficacy : A recent investigation into novel amino acid inhibitors against influenza virus neuraminidase indicated that certain derivatives of this compound displayed promising Ki values, demonstrating their potential as antiviral agents .

Properties

Molecular Formula |

C10H17NO4 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoic acid |

InChI |

InChI=1S/C10H17NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h1-5H3,(H,11,14)(H,12,13) |

InChI Key |

JEMSYVNSVNJGNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.